molecular formula C21H21FN4O3 B2698176 N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-29-0

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2698176
CAS RN: 941871-29-0
M. Wt: 396.422
InChI Key: XCDLRIFSOBTBMK-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for drug development.

Scientific Research Applications

Two-Photon Excitable Fluorophores for Imaging

Research into similar compounds has led to the development of novel long-wavelength ICT fluorophores derived from 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPDCN), which exhibit bright fluorescence and reasonable two-photon activity, making them suitable for cell imaging. Specifically, derivatives with hydrophilic side chains have shown sufficient water solubility for practical application in living cell imaging, including lysosome imaging through two-photon microscopy (TPM) (Yu et al., 2018).

Neurokinin-1 Receptor Antagonists

Compounds with structures akin to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide have been explored for their potential as orally active neurokinin-1 (NK1) receptor antagonists, demonstrating significant efficacy in pre-clinical tests related to emesis and depression, underscoring the therapeutic potential of these compounds (Harrison et al., 2001).

Synthesis and Biological Activity

Another study focused on the synthesis and characterization of related compounds for potential antibacterial and antituberculosis applications. This research highlights the compound's remarkable activity against tuberculosis with low minimum inhibitory concentration (MIC) values, suggesting its utility in developing new antimicrobial agents (Mamatha S.V et al., 2019).

Complexation with Palladium(II) and Mercury(II)

Research into N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and its derivatives, closely related to the compound , showcases the synthesis and complexation with palladium(II) and mercury(II), revealing potential applications in material science and catalysis (Singh et al., 2000).

Novel Acid-Catalyzed Rearrangement

A study on the synthesis of di- and mono-oxalamides through a novel acid-catalyzed rearrangement process offers insights into creating new chemical entities with potential applications in medicinal chemistry and drug design (Mamedov et al., 2016).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-17-7-5-15(6-8-17)19(26-9-11-29-12-10-26)14-24-20(27)21(28)25-18-4-2-1-3-16(18)13-23/h1-8,19H,9-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLRIFSOBTBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

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